molecular formula C18H15NO4 B12896844 4-Methoxy-5-(5-phenyl-1,2-oxazolidin-3-ylidene)-1-benzofuran-6(5H)-one CAS No. 61340-50-9

4-Methoxy-5-(5-phenyl-1,2-oxazolidin-3-ylidene)-1-benzofuran-6(5H)-one

Cat. No.: B12896844
CAS No.: 61340-50-9
M. Wt: 309.3 g/mol
InChI Key: XOFJUSBYQNMLSP-UHFFFAOYSA-N
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Description

4-Methoxy-5-(5-phenyl-4,5-dihydroisoxazol-3-yl)benzofuran-6-ol is a complex organic compound that belongs to the class of benzofurans and isoxazoles. This compound is characterized by the presence of a methoxy group, a phenyl group, and a dihydroisoxazole ring attached to a benzofuran core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-(5-phenyl-4,5-dihydroisoxazol-3-yl)benzofuran-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Formation of the Dihydroisoxazole Ring: The dihydroisoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-(5-phenyl-4,5-dihydroisoxazol-3-yl)benzofuran-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

4-Methoxy-5-(5-phenyl-4,5-dihydroisoxazol-3-yl)benzofuran-6-ol has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-Methoxy-5-(5-phenyl-4,5-dihydroisoxazol-3-yl)benzofuran-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-5-(4-methoxyphenyl)-4,5-dihydroisoxazol-3-ylbenzofuran-6-ol
  • 5,5-Dimethyl-4,5-dihydroisoxazol-3-ylbenzofuran-6-ol
  • 3-Phenyl-4,5-dihydroisoxazol-5-ylmethanol

Uniqueness

4-Methoxy-5-(5-phenyl-4,5-dihydroisoxazol-3-yl)benzofuran-6-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both the benzofuran and dihydroisoxazole rings in a single molecule provides a versatile scaffold for further modifications and potential therapeutic applications.

Properties

CAS No.

61340-50-9

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

4-methoxy-5-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1-benzofuran-6-ol

InChI

InChI=1S/C18H15NO4/c1-21-18-12-7-8-22-16(12)10-14(20)17(18)13-9-15(23-19-13)11-5-3-2-4-6-11/h2-8,10,15,20H,9H2,1H3

InChI Key

XOFJUSBYQNMLSP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC2=C1C=CO2)O)C3=NOC(C3)C4=CC=CC=C4

Origin of Product

United States

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